2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively, and a thiophen-3-ylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:
Preparation of 2-chloro-6-fluorobenzoyl chloride: This intermediate can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of this compound: The benzoyl chloride intermediate is then reacted with thiophen-3-ylmethylamine in the presence of a base such as triethylamine (Et₃N) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Amide Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with different nucleophiles.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Thiol derivatives of the thiophene ring.
Amide Hydrolysis: 2-chloro-6-fluorobenzoic acid and thiophen-3-ylmethylamine.
Scientific Research Applications
2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Material Science: The compound’s unique structural features make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms, as well as the thiophene ring, can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with the thiophen-2-ylmethyl group.
2-chloro-6-fluoro-N-[(furan-3-yl)methyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.
2-chloro-6-fluoro-N-[(pyridin-3-yl)methyl]benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide is unique due to the specific positioning of the thiophen-3-ylmethyl group, which can influence its electronic properties and reactivity. This uniqueness can result in distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNOS/c13-9-2-1-3-10(14)11(9)12(16)15-6-8-4-5-17-7-8/h1-5,7H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODARAPGAOIGUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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